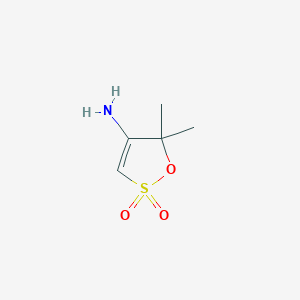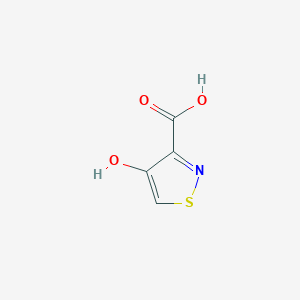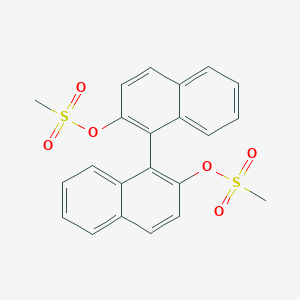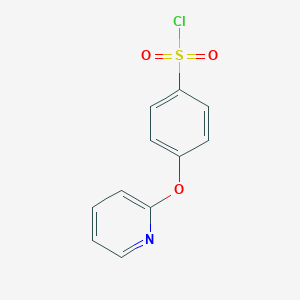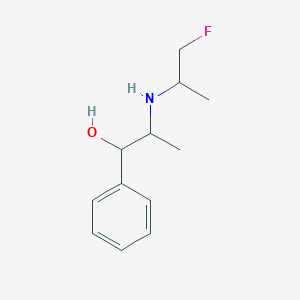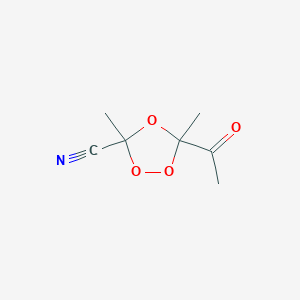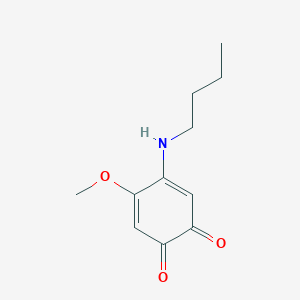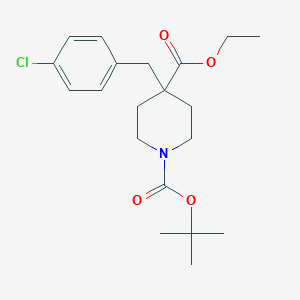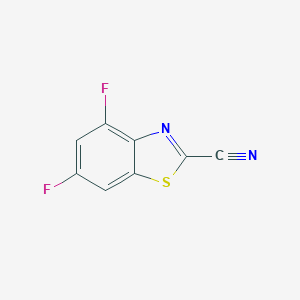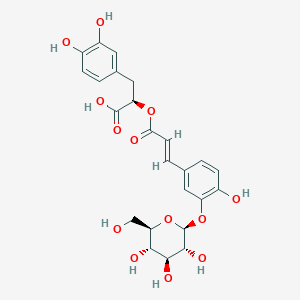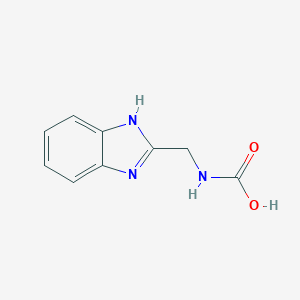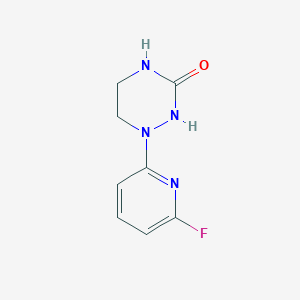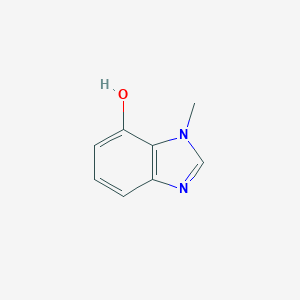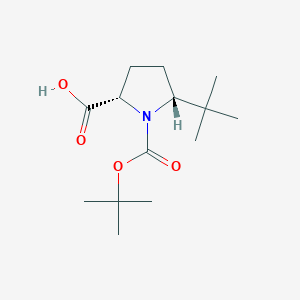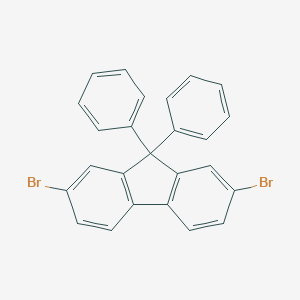
2,7-Dibromo-9,9-diphényl-9H-fluorène
Vue d'ensemble
Description
2,7-Dibromo-9,9-diphenyl-9H-fluorene is a useful research compound. Its molecular formula is C25H16Br2 and its molecular weight is 476.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dibromo-9,9-diphenyl-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromo-9,9-diphenyl-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dispositifs organiques électroluminescents (OLED)
“2,7-Dibromo-9,9-diphényl-9H-fluorène” est utilisé comme modèle pour les oligofluorènes coiffés de N-carbazole, qui présentent un potentiel en tant que matériaux de transport de trous pour les dispositifs organiques électroluminescents (OLED) .
Synthèse de polymères conjugués
Ce composé est également utilisé dans la synthèse de polymères conjugués, tels que le poly [9,9’-bis (6’'-N,N,N-triméthylammonium)hexyl)fluorène-co-alt- .
Micropuces ADN sans marquage
Le polymère conjugué synthétisé mentionné ci-dessus est utilisé dans les micropuces ADN sans marquage .
Polyfluorène substitué de manière asymétrique photoluminescent bleu
“this compound” est utilisé dans la préparation de polyfluorène substitué de manière asymétrique photoluminescent bleu .
Préparation de monomères contenant des dendrones éther benzylique
Ce composé est utilisé dans la préparation de monomères de 2,7-dibromofluorène contenant des dendrones éther benzylique (générations 1, 2 et 3) en position 9,9’- du cycle fluorène .
Intermédiaire pour les diodes électroluminescentes polymères
Il trouve son application comme intermédiaire pour les diodes électroluminescentes polymères .
Matériau OLED
Ce composé est utilisé comme matériau OLED en raison de son émission bleue pure et de son électroluminescence efficace associées à une mobilité élevée des porteurs de charge et une bonne aptitude au traitement .
Mécanisme D'action
Target of Action
2,7-Dibromo-9,9-diphenyl-9H-fluorene is primarily used as a precursor to a number of organic semiconducting polymers . It is also used in the synthesis of polymer semiconductors . The compound’s primary targets are therefore the organic semiconducting polymers and polymer semiconductors.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically Suzuki coupling or Stille coupling reactions . These reactions facilitate the synthesis of polymer semiconductors, leading to changes in their structure and properties.
Biochemical Pathways
The biochemical pathways affected by 2,7-Dibromo-9,9-diphenyl-9H-fluorene are primarily related to the synthesis of organic semiconducting polymers . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of polymer semiconductors with unique molecular structures .
Pharmacokinetics
Its physical properties, such as its melting point (279-281 °c) and boiling point (5203±500 °C predicted) , may influence its bioavailability in hypothetical biological systems.
Result of Action
The result of 2,7-Dibromo-9,9-diphenyl-9H-fluorene’s action is the synthesis of organic semiconducting polymers and polymer semiconductors . These materials have a variety of applications, particularly in the field of electronics, where they are used in devices such as organic light-emitting diodes (OLEDs) .
Analyse Biochimique
Biochemical Properties
It is known that this compound is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPV) as well as a variety of hole transport materials for OLED devices .
Molecular Mechanism
It is known that this compound can serve as a precursor to a number of organic semiconducting polymers, suggesting that it may interact with other molecules in the process of forming these polymers .
Propriétés
IUPAC Name |
2,7-dibromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDOCCGNIBJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587772 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186259-63-2 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
